
N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTOB, and it has been synthesized through a variety of methods.
Mécanisme D'action
PTOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. PTOB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PTOB has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of amyloid-beta peptide aggregation. PTOB has also been shown to have antiviral activity against several viruses, including HIV and influenza viruses.
Avantages Et Limitations Des Expériences En Laboratoire
PTOB has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, PTOB also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of PTOB, including further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of PTOB for its potential therapeutic applications.
Conclusion:
In conclusion, N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTOB has been synthesized through a variety of methods and has been studied extensively for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. PTOB has several advantages for lab experiments, including its high yield of synthesis and potential applications in various fields. However, further studies are needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration for its potential therapeutic applications.
Méthodes De Synthèse
PTOB can be synthesized through a variety of methods, including the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and 2-chlorobenzoyl chloride. Another method involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-chlorobenzoyl chloride and pyridine-3-carboxylic acid. The synthesis of PTOB has been optimized to produce a high yield of the compound.
Applications De Recherche Scientifique
PTOB has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PTOB has been shown to inhibit the growth of cancer cells by inducing apoptosis. PTOB has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, PTOB has been shown to have antiviral activity against several viruses, including HIV and influenza viruses.
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-14-7-2-3-9-16(14)19-24-21(27-25-19)18-11-5-4-10-17(18)20(26)23-15-8-6-12-22-13-15/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXGCGTJBQAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)

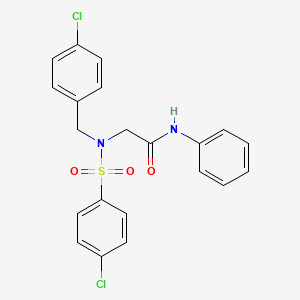
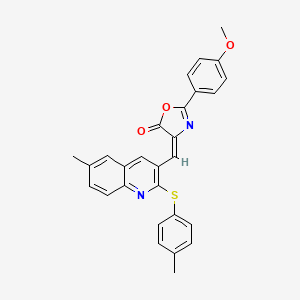

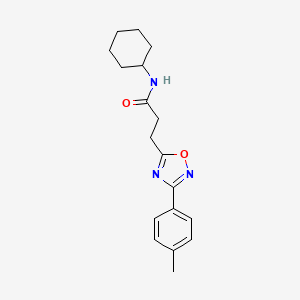

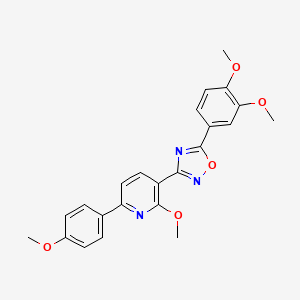
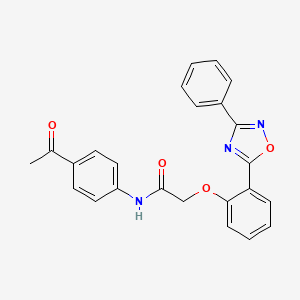
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)

